5-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of brominated indenones This compound is characterized by the presence of a bromine atom at the 5th position and an ethoxymethylidene group at the 2nd position of the indenone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine in the presence of a catalyst such as iron trifluoromethanesulfonate in a halogenated hydrocarbon solvent . The reaction conditions are carefully controlled to achieve high selectivity and yield.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure cost-effectiveness and environmental sustainability. The use of recyclable reagents and catalysts, such as dibrominated amino silica gel, is employed to minimize waste and reduce production costs . The process is designed to be scalable, with high product yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as arylboronic acids in palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols, depending on the reagents and conditions used.
Cyclization Reactions: The ethoxymethylidene group can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to introduce various functional groups.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted indenones, ketones, alcohols, and cyclized derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals due to its versatile reactivity and functional group compatibility.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of cellular processes. For example, its antiproliferative effects may be due to its ability to interfere with DNA synthesis or repair mechanisms, thereby inhibiting cell division and inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-iodopyrimidine: Another brominated compound used in selective palladium-catalyzed cross-coupling reactions.
5-Bromo-2-methoxyaniline: Used as a pharmaceutical intermediate with similar brominated structure.
Uniqueness
5-Bromo-2-(ethoxymethylidene)-2,3-dihydro-1H-inden-1-one is unique due to its specific combination of bromine and ethoxymethylidene groups, which confer distinct reactivity and biological activity
Eigenschaften
Molekularformel |
C12H11BrO2 |
---|---|
Molekulargewicht |
267.12 g/mol |
IUPAC-Name |
(2E)-5-bromo-2-(ethoxymethylidene)-3H-inden-1-one |
InChI |
InChI=1S/C12H11BrO2/c1-2-15-7-9-5-8-6-10(13)3-4-11(8)12(9)14/h3-4,6-7H,2,5H2,1H3/b9-7+ |
InChI-Schlüssel |
MVQGYWZRFXZITQ-VQHVLOKHSA-N |
Isomerische SMILES |
CCO/C=C/1\CC2=C(C1=O)C=CC(=C2)Br |
Kanonische SMILES |
CCOC=C1CC2=C(C1=O)C=CC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.